molecular formula C15H18N4O3 B5514372 {4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol

{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol

Cat. No. B5514372
M. Wt: 302.33 g/mol
InChI Key: ANKSWQHEJRPVOJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that include triazole and oxazepane rings, indicating a complex structure that may offer unique chemical and physical properties. Compounds with triazole rings are known for their diverse applications, including pharmaceuticals, agrochemicals, and materials science due to their versatility and stability.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including Ugi reactions and subsequent modifications. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides involves Ugi reactions followed by treatment with sodium ethoxide to yield the desired products, showcasing the complexity and precision required in synthetic chemistry (Sañudo et al., 2006).

Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using X-ray crystallography, revealing intricate details about molecular conformations and interactions. For instance, the structure of a related compound was determined to consist of molecules adopting almost planar conformations, except for certain rings, with stabilization through intermolecular hydrogen bonds and stacking interactions (Ohishi et al., 1995).

Chemical Reactions and Properties

Triazole compounds can participate in various chemical reactions, including cycloadditions, which are pivotal for creating complex architectures. A study demonstrated the use of a tris(triazolyl)methanol-Cu(I) complex as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, highlighting the chemical versatility of triazoles (Ozcubukcu et al., 2009).

Physical Properties Analysis

The solubility, melting points, and other physical properties of compounds can significantly influence their applicability and handling. Research on solubility and crystalline forms provides essential data for understanding how these compounds behave under different conditions (Liang et al., 2016).

Chemical Properties Analysis

The chemical stability, reactivity, and potential interactions with other molecules define a compound's chemical properties. Studies on the electrochemical properties and reactivity patterns of triazole compounds offer insights into their potential applications and behavior in various chemical environments (Nematollahi & Golabi, 1996).

properties

IUPAC Name

[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-[4-(1H-1,2,4-triazol-5-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-8-11-7-19(5-6-22-9-11)15(21)13-3-1-12(2-4-13)14-16-10-17-18-14/h1-4,10-11,20H,5-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKSWQHEJRPVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)C2=CC=C(C=C2)C3=NC=NN3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[4-(1H-1,2,4-Triazol-3-YL)benzoyl]-1,4-oxazepan-6-YL}methanol

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